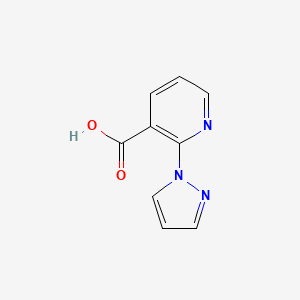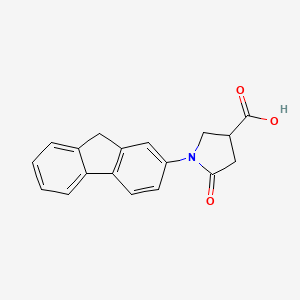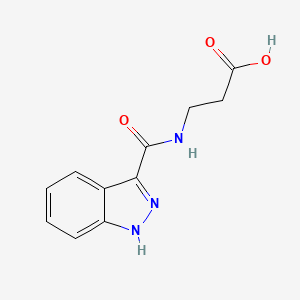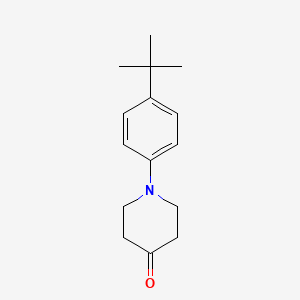
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea
Vue d'ensemble
Description
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea (3MTHU) is a synthetic, small molecule compound that is used in a variety of scientific research applications. It is a member of the quinoline family, which is a group of compounds with a variety of biological activities. 3MTHU has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea has a wide range of applications in scientific research. It has been used in the study of cancer, inflammation, and neurological disorders. In addition, it has been used to study the effects of various drugs on the body, and to understand how certain drugs interact with the body's systems. It has also been used to study the effects of various hormones on the body, and to understand how hormones interact with each other.
Mécanisme D'action
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is believed to act as an agonist of the G protein-coupled receptor family. This means that it binds to the receptor and activates it, causing a cascade of events that ultimately leads to a physiological response. It is thought to activate the receptor by binding to the amino acid residues located at the binding site.
Biochemical and Physiological Effects
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of certain types of cancer cells. In addition, it has been found to reduce inflammation and to have anti-oxidative effects. It has also been found to have neuroprotective effects, as well as effects on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to manipulate and study. It is also relatively inexpensive, which makes it a cost-effective option for research. Additionally, its effects are well-understood, which makes it a reliable compound for use in experiments.
However, 3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea also has some limitations for use in laboratory experiments. It is a synthetic compound, which means that its effects may not be as reliable as those of natural compounds. Additionally, its effects may be difficult to replicate in different experimental conditions.
Orientations Futures
There are a number of potential future directions for 3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea research. It could be used to further study the effects of hormones on the body, as well as the effects of various drugs. Additionally, it could be used to study the effects of various environmental factors on the body, such as air pollution and UV radiation. It could also be used to study the effects of various dietary components on the body, such as vitamins and minerals. Finally, it could be used to study the effects of various genetic mutations on the body, as well as the effects of various genetic diseases.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-5-2-8-14(11-12)19-17(21)20-15-9-3-6-13-7-4-10-18-16(13)15/h2-3,5-6,8-9,11,18H,4,7,10H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKFWCIBBRSIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=CC3=C2NCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3374358.png)
![3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3374362.png)
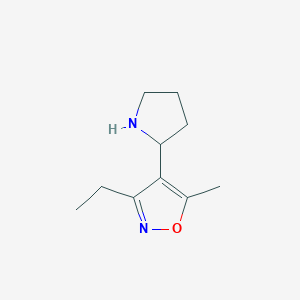
![2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374377.png)
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3374381.png)


![3-[3-(Hydroxymethyl)phenyl]prop-2-enoic acid](/img/structure/B3374404.png)
